4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid
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Overview
Description
4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a complex organic compound characterized by its unique cyclopropane and pyrazole ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrrole derivative, the cyclopropane ring can be introduced via a cyclopropanation reaction, followed by the formation of the pyrazole ring through cyclization with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid has several research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylic acid: A simpler analog with a pyrrole ring and carboxylic acid group.
Cyclopropane derivatives: Compounds with cyclopropane rings that exhibit similar reactivity.
Pyrazole derivatives: Compounds containing pyrazole rings with various substituents.
Uniqueness
4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-2-carboxylic acid is unique due to its combined cyclopropane and pyrazole structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1,9-diazatricyclo[4.3.0.02,4]nona-6,8-diene-8-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-3-5-1-4-2-7(4)10(5)9-6/h3-4,7H,1-2H2,(H,11,12) |
InChI Key |
MTIXZXNSBUDCBX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1N3C(=CC(=N3)C(=O)O)C2 |
Origin of Product |
United States |
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